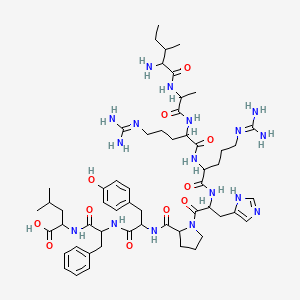
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a trifluoromethyl group and an isopropoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common approach is the halogenation of the corresponding benzene derivative followed by the introduction of the isopropoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's unique properties can be utilized in biological studies, such as probing enzyme mechanisms or studying the effects of fluorinated molecules on biological systems.
Medicine: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde may have potential applications in drug discovery and development. Its ability to interact with various biological targets can lead to the creation of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
4-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde
3-Fluoro-4-(trifluoromethyl)benzaldehyde
3-Fluoro-4-isopropoxybenzaldehyde
Uniqueness: 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde stands out due to its combination of fluorine, isopropoxy, and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H10F4O2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C11H10F4O2/c1-6(2)17-10-8(11(13,14)15)3-7(5-16)4-9(10)12/h3-6H,1-2H3 |
Clave InChI |
LIMACIRNLOYXFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1F)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)













